(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid
Overview
Description
TRV-120027 (TFA) is a synthetic peptide that acts as a β-arrestin-1-biased agonist of the angiotensin II receptor type 1 (AT1R). This compound has shown potential in treating acute decompensated heart failure by inhibiting angiotensin II-mediated vasoconstriction and increasing cardiomyocyte contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRV-120027 (TFA) involves the coupling of specific amino acids to form the peptide chain. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of TRV-120027 (TFA) follows similar steps but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
TRV-120027 (TFA) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, affecting its stability and activity.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Substitution reactions can introduce different functional groups, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, and other oxidizing agents are used in oxidation reactions.
Reducing agents: Sodium borohydride and other reducing agents are employed in reduction reactions.
Substitution reagents: Various reagents, such as alkyl halides, are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
TRV-120027 (TFA) has several scientific research applications, including:
Cardiovascular research: It is used to study the effects of β-arrestin-1-biased agonism on heart function and blood pressure regulation.
Pharmacology: Researchers use this compound to investigate the mechanisms of action of AT1R agonists and their potential therapeutic benefits.
Drug development: TRV-120027 (TFA) serves as a lead compound for developing new treatments for heart failure and other cardiovascular diseases
Mechanism of Action
TRV-120027 (TFA) exerts its effects by selectively activating the β-arrestin pathway while blocking G-protein signaling. This dual action leads to:
Inhibition of vasoconstriction: By blocking G-protein signaling, the compound prevents angiotensin II-mediated vasoconstriction.
Increased cardiomyocyte contractility: Activation of the β-arrestin pathway enhances cardiomyocyte contractility, improving heart function
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Valsartan: Another angiotensin II receptor antagonist with similar applications.
Candesartan: A compound with similar mechanisms but different pharmacokinetic properties.
Uniqueness
TRV-120027 (TFA) is unique due to its β-arrestin-1-biased agonism, which allows it to selectively activate beneficial pathways while avoiding adverse effects associated with G-protein signaling. This selective activation makes it a promising candidate for treating heart failure and other cardiovascular conditions .
Properties
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N13O10.C2HF3O2/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45;3-2(4,5)1(6)7/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48);(H,6,7)/t24-,25+,29-,30-,31-,32-,34-,35-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQGSTLQYSYFSJ-UAPIXIKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68F3N13O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.